1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride SA 4503 is a sigma-1 (σ1) receptor agonist that is selective for σ1 over σ2 receptors in a radioligand binding assay using guinea pig brain homogenates (Kis = 4.6 and 63 nM, respectively). SA 4503 (10 μM) reduces light-induced cell death, decreases in σ1 expression, disruption of the mitochondrial membrane potential, and activation of caspase-3/7 in murine 661W cells, effects that are blocked by the σ1 receptor antagonist BD 1047.2 In vivo, SA 4503 (10 mg/kg) increases extracellular acetylcholine concentrations in the frontal cortex and improves step-through latency in a passive avoidance test in rats with scopolamine-induced memory impairment. SA 4503 reduces working and reference memory errors induced by a time delay and MK-801 in a radial arm maze in rats when administered at a dose of 0.3 mg/kg, effects which are ameliorated by the σ1 antagonist NE-100.4 Pre-administration of SA 4503 (500 μM) into the intravitreal space reduces light-induced thinning of the mouse retina outer nuclear layer by approximately 50%. 2

Brand Name: Vulcanchem
CAS No.: 165377-44-6
VCID: VC0003414
InChI: InChI=1S/C23H32N2O2.ClH/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20;/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3;1H
SMILES: COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl.Cl
Molecular Formula: C23H33ClN2O2
Molecular Weight: 405.0 g/mol

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride

CAS No.: 165377-44-6

Cat. No.: VC0003414

Molecular Formula: C23H33ClN2O2

Molecular Weight: 405.0 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride - 165377-44-6

CAS No. 165377-44-6
Molecular Formula C23H33ClN2O2
Molecular Weight 405.0 g/mol
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride
Standard InChI InChI=1S/C23H32N2O2.ClH/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20;/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3;1H
Standard InChI Key IWAWUADQLKNPLR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl.Cl
Canonical SMILES COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl

Chemical Identification and Structural Properties

Nomenclature and Molecular Composition

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (CAS: 165377-44-6) is a synthetic small molecule with the empirical formula C23H34Cl2N2O2 and a molecular weight of 441.4 g/mol . The compound’s IUPAC name is 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride, reflecting its piperazine backbone and aromatic substituents. Key synonyms include cutamesine dihydrochloride, SA-4503 dihydrochloride, and AGY94806 dihydrochloride .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number165377-44-6
Molecular FormulaC23H34Cl2N2O2
Molecular Weight441.4 g/mol
SMILES NotationCOC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl.Cl
InChIKeyXWOXAKBQEMQMFH-UHFFFAOYSA-N
PubChem CID9954941

Structural and Physicochemical Characteristics

The molecule comprises a central piperazine ring linked to a 3,4-dimethoxyphenethyl group at the 1-position and a 3-phenylpropyl chain at the 4-position. The dihydrochloride salt form enhances solubility and stability, critical for in vivo administration . Rotatable bonds (n=9) and methoxy substituents contribute to its conformational flexibility and membrane permeability, as evidenced by its activity in central nervous system (CNS) targets .

Pharmacological Profile and Mechanism of Action

σ1 Receptor Agonism

SA-4503 exhibits high affinity for σ1 receptors (Ki = 17.4 nM), which are implicated in neuroplasticity, calcium signaling, and NMDA receptor modulation . σ1 receptors localize to the endoplasmic reticulum and mitochondrial-associated membranes, where they chaperone ion channels and neurotransmitter systems. Agonism at these receptors potentiates NMDA receptor function by increasing the surface expression of NR1 subunits, a mechanism critical for synaptic plasticity and cognitive function .

Antidepressant-Like Effects in Preclinical Models

In olfactory bulbectomized (OB) rats—a model of depression—SA-4503 (1–3 mg/kg, intraperitoneal) reversed behavioral deficits across multiple paradigms :

  • Open-Field Test: Normalized hyperlocomotion (a proxy for psychomotor agitation) at 3 mg/kg .

  • Sexual Behavior Test: Restored mating frequency and reduced latency to mount, outperforming the tricyclic antidepressant desipramine .

  • Fear Conditioning: Improved both cued and contextual fear memory, suggesting enhanced hippocampal-amygdala circuitry function .

These effects were abolished by co-administration of the σ1 antagonist NE-100 or the NMDA receptor antagonist MK-801, confirming dual dependency on σ1 and NMDA pathways .

Neurochemical Correlates

Western blot analyses revealed that SA-4503 normalized OB-induced reductions in NR1 subunit expression in the prefrontal cortex (PFC), hippocampus, and amygdala—regions central to mood regulation and cognition . Notably, NR2A and NR2B subunits remained unaffected, highlighting the specificity of NR1 modulation .

HazardPrecautionary Action
Skin ContactWear gloves and protective clothing.
Eye ExposureUse safety goggles or face shield.
InhalationHandle in a well-ventilated area.
StorageKeep in a cool, dry place away from light.

First Aid Measures

  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

  • Eye Contact: Rinse cautiously with water for several minutes; consult an ophthalmologist .

Research Applications and Future Directions

Neuroprotective and Cognitive Effects

By enhancing NR1 subunit expression, SA-4503 may mitigate NMDA receptor hypofunction observed in neurodegenerative disorders such as Alzheimer’s disease. Preclinical studies should explore its effects on amyloid-β toxicity and tau hyperphosphorylation.

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